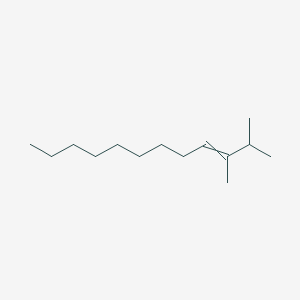
1H-pyrimidine-2,4-dione;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-pyrimidine-2,4-dione;dihydrate can be synthesized through various methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic or basic conditions . Another method includes the reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates to yield pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-pyrimidine-2,4-dione;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and uracil derivatives, which have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1H-pyrimidine-2,4-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of nucleotides and nucleosides.
Biology: The compound is integral to the study of DNA and RNA structures and functions.
Medicine: Uracil derivatives are used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of herbicides and fungicides
Wirkmechanismus
The mechanism by which 1H-pyrimidine-2,4-dione;dihydrate exerts its effects involves its incorporation into nucleic acids. It acts as a base in RNA, pairing with adenine during the formation of RNA strands. This incorporation is crucial for the proper functioning of genetic material and the regulation of various biological processes .
Vergleich Mit ähnlichen Verbindungen
Thymine: Another pyrimidine derivative, thymine, is similar in structure but contains a methyl group at the 5-position.
Cytosine: Cytosine has an amino group at the 4-position instead of a carbonyl group.
Fluorouracil: A fluorinated derivative of uracil, used as an anticancer agent.
Uniqueness: 1H-pyrimidine-2,4-dione;dihydrate is unique due to its role as a fundamental component of RNA, distinguishing it from other pyrimidine derivatives that are more commonly associated with DNA or have specific therapeutic applications .
Eigenschaften
CAS-Nummer |
133745-91-2 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
1H-pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C4H4N2O2.2H2O/c7-3-1-2-5-4(8)6-3;;/h1-2H,(H2,5,6,7,8);2*1H2 |
InChI-Schlüssel |
XPCMYGYOYKPWRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)NC1=O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
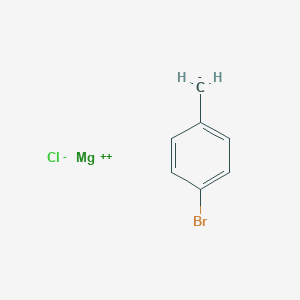
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

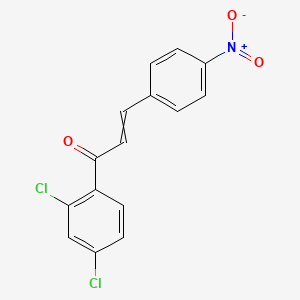


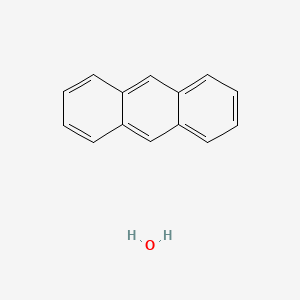
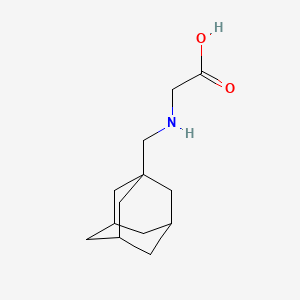

![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
